molecular formula C20H26N2O3 B2855495 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile CAS No. 2194214-17-8

3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile

Cat. No. B2855495
CAS RN: 2194214-17-8
M. Wt: 342.439
InChI Key: CEJKHDZIOYEXKX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile, also known as DBO-01, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In particular, 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In particular, 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development.

Advantages and Limitations for Lab Experiments

3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile offers several advantages for lab experiments, including its ease of synthesis, low toxicity, and versatile reactivity. However, 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile also has some limitations, including its relatively low potency and selectivity for certain targets. Additionally, 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile may require further optimization to improve its pharmacokinetic properties and reduce its potential side effects.

Future Directions

There are several future directions for the study of 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile, including the development of more potent and selective analogs, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Additionally, the development of new synthetic methods for 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile and its derivatives may enable the production of larger quantities of these compounds for further research and development.

Synthesis Methods

The synthesis of 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile involves several steps, including the preparation of 4-(oxan-4-yloxy)benzoic acid, which is then converted to 4-(oxan-4-yloxy)benzoyl chloride. The resulting compound is then reacted with 3,3-dimethylpiperidine-2-carbonitrile to produce 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile. The synthesis of 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile has been extensively studied and optimized by various research groups, leading to the development of efficient and scalable methods for its production.

Scientific Research Applications

3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile has been utilized as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, 3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile has been used as a versatile reagent for the preparation of various functionalized piperidine derivatives.

properties

IUPAC Name

3,3-dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-20(2)10-3-11-22(18(20)14-21)19(23)15-4-6-16(7-5-15)25-17-8-12-24-13-9-17/h4-7,17-18H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJKHDZIOYEXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=CC=C(C=C2)OC3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-[4-(oxan-4-yloxy)benzoyl]piperidine-2-carbonitrile

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